molecular formula C32H58N2O7S B1210295 Chaps CAS No. 75621-03-3

Chaps

Cat. No. B1210295
CAS RN: 75621-03-3
M. Wt: 614.9 g/mol
InChI Key: UMCMPZBLKLEWAF-BCTGSCMUSA-N
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Description

Synthesis Analysis

CHAPS, or 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, integrates characteristics of sulfobetaine-type detergents and bile salts. It was designed to maintain the integrity of membrane proteins during solubilization, a critical aspect for biochemical studies.

Molecular Structure Analysis

The molecular structure of CHAPS micelles has been extensively studied through molecular dynamics simulations, revealing that CHAPS forms stable micelles in aqueous solutions. These micelles are characterized by electrostatic interactions among polar groups and hydrophobic micropockets, contributing to their stability and unique grainlike heterogeneity (Herrera, Garay, & Rodrigues, 2014).

Chemical Reactions and Properties

CHAPS plays a dual role in stabilizing proteins and facilitating crystal formation, as seen in its use with the stromelysin-3 catalytic domain. It prevents protein aggregation by masking hydrophobic surfaces and is involved in packing interactions, indicating its non-denaturing nature and its capability to stabilize proteins in solution (Gall, Ruff, & Moras, 2003).

Physical Properties Analysis

The aggregation pattern of CHAPS has been explored through solvent Paramagnetic Relaxation Enhancement (sPRE) experiments, shedding light on its micellar structure. These studies have shown that CHAPS forms micelles with a disordered aggregate of the steroid head, indicating a staggered micellar structure that transitions from single to double-layer micelles under certain conditions (Zhang et al., 2018).

Scientific Research Applications

Summary of Application

CHAPS is widely used in the field of biological sciences research such as cell lysis and protein purification . It is able to protect the native state or conformation of a protein, furthermore, to maintain the activity and function of the protein .

Results or Outcomes

The use of CHAPS can result in more efficient cell lysis and protein purification, and it can help maintain the functional activity of the protein during these processes .

Western Blots and Biochemical Activity Assays

Summary of Application

CHAPS can be used in Western blots and biochemical activity assays to characterize and quantify the interaction among two or more protein species .

Methods of Application

In Western blots, proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with antibodies. CHAPS can be included in the lysis buffer to help solubilize the proteins. In biochemical activity assays, CHAPS can be used to maintain the solubility and activity of the proteins being studied .

Results or Outcomes

The use of CHAPS in these assays can help reveal interactions between proteins and can provide quantitative data on these interactions .

Rhodopsin Absorbance Spectra in Squids

Summary of Application

CHAPS-PC, a detergent combination for solubilizing membrane proteins, was investigated as a substitute to digitonin solution for extracting rhodopsin in the measurement of spectral sensitivity in squid .

Methods of Application

Microvilli of the photoreceptor outer segments were collected and purified from the retinas of three species, Uroteuthis edulis, Todarodes pacificus, and Heterololigo bleekeri, using sucrose density-gradient centrifugation . The difference in the absorption maximum ( λmax) of rhodopsin between extraction with CHAPS-PC or with digitonin was 0–3 nm for all species .

Results or Outcomes

The λmax values of the three squid species were 488–490, 478–480, and 488–491 nm, respectively, which aligns well with values reported in previous studies . CHAPS and PC are less expensive than digitonin, which is advantageous when conducting repeated experiments .

Additive Manufacturing

Summary of Application

CHAPS is used in the field of additive manufacturing, specifically in the development of a new space instrument for detecting air pollution .

Methods of Application

The space instrument, known as the Compact Hyperspectral Air Pollution Sensor Demonstrator (CHAPS-D), was designed using topology optimization, a computational method that adjusts the distribution of material in a structure so it’s only used where it is needed .

Results or Outcomes

The project has made a significant impact in the additive manufacturing community, winning two awards from The Minerals, Metals & Materials Society (TMS), one of the largest materials societies in the United States .

Care Coordination for Health Promotion and Activities in Parkinson’s Disease

Summary of Application

CHAPS is used in a randomized controlled trial protocol of Care Coordination for Health Promotion and Activities in Parkinson’s Disease to improve the quality of care for individuals with Parkinson’s disease .

Methods of Application

The specific methods of application can vary depending on the experiment, but generally, CHAPS is used in the coordination of care for individuals with Parkinson’s disease .

Results or Outcomes

The use of CHAPS in this context can help improve the quality of care for individuals with Parkinson’s disease .

Detergent Protocols

Summary of Application

CHAPS is used in various detergent protocols due to its non-denaturing properties .

Methods of Application

CHAPS is used for solubilizing membrane proteins and breaking protein-protein interactions .

Results or Outcomes

The use of CHAPS in detergent protocols can help maintain the native state or conformation of a protein, thus preserving its activity and function .

Lipid-Protein Interactions

Summary of Application

CHAPS is used in the study of lipid-protein interactions . It helps in maintaining the native state of proteins and allows for the study of their interactions with lipids .

Methods of Application

CHAPS is added to the solution containing the protein and lipid of interest. The concentration of CHAPS is adjusted to maintain the solubility and activity of the protein .

Results or Outcomes

The use of CHAPS can help reveal interactions between proteins and lipids, providing valuable insights into the structure and function of biological membranes .

Membrane Protein Structure

Summary of Application

CHAPS is used in the study of membrane protein structure . It helps in solubilizing membrane proteins for structural analysis .

Methods of Application

CHAPS is added to the solution containing the membrane protein of interest. The concentration of CHAPS is adjusted to maintain the solubility and native conformation of the protein .

Results or Outcomes

The use of CHAPS can help in the structural analysis of membrane proteins, providing valuable insights into their function and role in cellular processes .

Extraction of Rhodopsin for Spectral Sensitivity Measurement in Squid

Summary of Application

CHAPS-PC, a detergent combination for solubilizing membrane proteins, was investigated as a substitute to digitonin solution for extracting rhodopsin in the measurement of spectral sensitivity in squid .

Methods of Application

Microvilli of the photoreceptor outer segments were collected and purified from the retinas of three species, Uroteuthis edulis, Todarodes pacificus, and Heterololigo bleekeri, using sucrose density-gradient centrifugation . The difference in the absorption maximum ( λmax) of rhodopsin between extraction with CHAPS-PC or with digitonin was 0–3 nm for all species .

Results or Outcomes

The λmax values of the three squid species were 488–490, 478–480, and 488–491 nm, respectively, which aligns well with values reported in previous studies . CHAPS and PC are less expensive than digitonin, which is advantageous when conducting repeated experiments .

properties

IUPAC Name

3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58N2O7S/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41)/t21-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCMPZBLKLEWAF-BCTGSCMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70997059
Record name 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)propane-1-sulfonate
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Molecular Weight

614.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; [Amresco MSDS]
Record name CHAPS
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Product Name

Chaps

CAS RN

75621-03-3, 313223-04-0
Record name 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate
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Record name CHAPS
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Record name 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)propane-1-sulfonate
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Record name 1-Propanaminium, N,N-dimethyl-N-(3-sulfopropyl)-3-[[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]-, inner salt
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Record name 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate
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Record name 3-((3-CHOLAMIDOPROPYL)DIMETHYLAMMONIUM)-1-PROPANESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
257,000
Citations
A Kroflič, B Šarac, M Bešter-Rogač - Langmuir, 2012 - ACS Publications
… of CHAPS … CHAPS behaves as a weakly charged cationic surfactant in salt solutions and as a nonionic surfactant in water and buffer medium. Conventional surfactants alike, CHAPS …
Number of citations: 46 pubs.acs.org
K Finan, A Lasaosa, J Sunderland - Bank of England Quarterly …, 2013 - papers.ssrn.com
… in CHAPS, as part of its broader work to reduce systemic risk in the United Kingdom. As a consequence, by 2015 a number of banks that are systemically important to the CHAPS …
Number of citations: 19 papers.ssrn.com
CJ Matz, DM Stieb, K Davis, M Egyed, A Rose… - International journal of …, 2014 - mdpi.com
… This paper describes the CHAPS 2 data collection … , the CHAPS 2 survey instrument was based on the CHAPS 1 … to codes that had been used in CHAPS 1. Infant-specific activity codes …
Number of citations: 287 www.mdpi.com
W Smoski, MA Brunt… - Tampa, FL: Educational …, 1998 - secure.phonakpro.com
Answer all questions by comparing this child to other children of similar age and background. Do not answer the questions based only on the difficulty of the listening condition. For …
Number of citations: 156 secure.phonakpro.com
C Becher, S Millard, K Soramaki - 2008 - papers.ssrn.com
… at the CHAPS system as a network containing only the settlement banks. We find that payment flows in CHAPS form … All references to ‘CHAPS’ in this paper refer to CHAPS Sterling only. …
Number of citations: 148 papers.ssrn.com
H Tao, W Liu, BN Simmons, HK Harris, TC Cox… - …, 2010 - Future Science
We describe a rapid, simple, and efficient method for recovering glutathione S-transferase (GST)- and His 6 -tagged maltose binding protein (MBP) fusion proteins from inclusion bodies. …
Number of citations: 169 www.future-science.com
KI Connor, HC Siebens… - BMC health …, 2020 - bmchealthservres.biomedcentral …
… This article reports descriptive data on the CHAPS intervention. The study setting was five … the CHAPS Initial Assessment, which had algorithms designed to identify 31 unique CHAPS …
Number of citations: 14 bmchealthservres.biomedcentral.com
M Trautwein, C Schindler, R Gauss, J Dengjel… - The EMBO …, 2006 - embopress.org
… have named ChAPs for Chs5p-Arf1p-binding Proteins. Here, we show that all ChAPs physically … A short sequence at the C-terminus of the ChAPs is required for protein function and the …
Number of citations: 104 www.embopress.org
WJ Wilson, A Jackson, A Pender, C Rose, J Wilson… - 2011 - ASHA
Purpose In this study, the authors investigated the relationships between 3 tests used to screen for (central) auditory processing disorder ([C] APD)—the Children’s Auditory …
Number of citations: 102 pubs.asha.org
L Musante, M Saraswat, E Duriez, B Byrne, A Ravidà… - PloS one, 2012 - journals.plos.org
… following CHAPS and DTT treatments. The proteomic profiling revealed that both CHAPS … profiles, fully validating our method while CHAPS was found to be superior in maintaining …
Number of citations: 91 journals.plos.org

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